N-(1-cyclopropylethyl)-4-(methylsulfanyl)aniline
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Overview
Description
N-(1-cyclopropylethyl)-4-(methylsulfanyl)aniline: is an organic compound with the molecular formula C12H17NS It is characterized by the presence of a cyclopropylethyl group attached to the nitrogen atom and a methylsulfanyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(1-cyclopropylethyl)-4-(methylsulfanyl)aniline typically begins with commercially available aniline derivatives.
Methylsulfanylation: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using methylthiol and suitable catalysts.
Industrial Production Methods: Industrial production methods for this compound involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(1-cyclopropylethyl)-4-(methylsulfanyl)aniline can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding the corresponding aniline derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Aniline derivatives.
Substitution: Functionalized aniline derivatives with various substituents on the benzene ring.
Scientific Research Applications
Chemistry: N-(1-cyclopropylethyl)-4-(methylsulfanyl)aniline is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: The compound’s structural features make it a candidate for studying biological interactions, particularly in the context of enzyme inhibition and receptor binding.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development, particularly for compounds targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-(1-cyclopropylethyl)-4-(methylsulfanyl)aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropylethyl group and methylsulfanyl group contribute to the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
- N-(1-cyclopropylethyl)-3-(methylsulfanyl)aniline
- N-(1-cyclopropylethyl)-2-(methylsulfanyl)aniline
Comparison:
- Structural Differences: The position of the methylsulfanyl group on the benzene ring differentiates these compounds.
- Reactivity: The position of substituents affects the reactivity and types of reactions the compounds can undergo.
- Applications: Each compound may have unique applications based on its structural and chemical properties.
Properties
Molecular Formula |
C12H17NS |
---|---|
Molecular Weight |
207.34 g/mol |
IUPAC Name |
N-(1-cyclopropylethyl)-4-methylsulfanylaniline |
InChI |
InChI=1S/C12H17NS/c1-9(10-3-4-10)13-11-5-7-12(14-2)8-6-11/h5-10,13H,3-4H2,1-2H3 |
InChI Key |
BQQOYJPMJVCHCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1)NC2=CC=C(C=C2)SC |
Origin of Product |
United States |
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